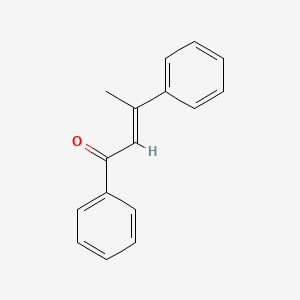

1,3-Diphenyl-2-buten-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22573-24-6 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(Z)-1,3-diphenylbut-2-en-1-one |

InChI |

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |

InChI Key |

PLELHVCQAULGBH-SEYXRHQNSA-N |

SMILES |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

495-45-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Dypnone: A Comprehensive Technical Guide

Introduction

Dypnone (B8250878), chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that has garnered significant interest in various chemical industries. It serves as a valuable intermediate in the synthesis of a range of organic compounds, including pyrroles and pyrimidines.[1] Its applications extend to its use as a plasticizer for vinyl resins, a softening agent, an ultraviolet absorber in coatings, and as a base in the perfumery industry.[1] The discovery of dypnone is rooted in the exploration of condensation reactions of acetophenone (B1666503), leading to the development of several synthetic methodologies. This guide provides an in-depth technical overview of the core synthesis routes of dypnone, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant chemical and biological pathways.

Core Synthesis Methodologies

The synthesis of dypnone is primarily achieved through the self-condensation of two molecules of acetophenone. This reaction can be catalyzed by a variety of reagents, including acids and bases. The most prominent and historically significant methods include the use of aluminum tert-butoxide, polyphosphoric acid, and more recently, advanced solid acid catalysts like nano-crystalline sulfated zirconia.

Synthesis via Aluminum Tert-Butoxide Catalysis

One of the well-established methods for preparing dypnone involves the use of aluminum tert-butoxide as a catalyst. This procedure is a modification of the method developed by Adkins and Cox.[2]

Experimental Protocol:

-

Apparatus Setup: A 1-liter, round-bottomed, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a Vigreux column (35 cm) connected to a condenser and a receiver protected by a calcium chloride tube.[2]

-

Reagent Charging: The flask is charged with 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.[2]

-

Reaction Execution: The mixture is stirred and heated in an oil bath, maintaining the reaction temperature between 133°C and 137°C. Tert-butyl alcohol, a byproduct of the reaction, distills off at a vapor temperature of 80–85°C. The heating is continued for 2 hours after the distillation of the alcohol commences, with the heating bath maintained at 150–155°C.[2]

-

Work-up and Isolation: The reaction mixture is cooled to 100°C, and 40 ml of water is cautiously added in small portions with continuous stirring. The mixture initially forms a gel, which then breaks up upon further addition of water. The mixture is refluxed for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.[2] After cooling, the mixture is centrifuged to separate the aluminum hydroxide (B78521). The supernatant is collected, and the aluminum hydroxide pellet is washed multiple times with ether. The ether extracts are combined with the supernatant.[2]

-

Purification: The ether and tert-butyl alcohol are removed by distillation at atmospheric pressure. Xylene is then removed by distillation under reduced pressure (25–50 mm). The residue is transferred to a smaller flask for fractional distillation. Unreacted acetophenone is distilled at approximately 80°C/10 mm, and the final product, dypnone, is collected at 150–155°C/1 mm.[2]

Yield: This procedure typically yields 85–91 g (77–82%) of dypnone as a yellow liquid.[2]

Synthesis using Polyphosphoric Acid

A facile and cost-effective method for dypnone synthesis employs polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[3] This method offers good yields and utilizes a readily available and inexpensive reagent.[3]

Experimental Protocol:

-

Example 1:

-

Reaction Setup: A mixture of 120 g (1.0 mole) of acetophenone, 300 g of polyphosphoric acid, and 156 g of benzene (B151609) is prepared in a suitable reaction vessel.[3]

-

Reaction Conditions: The mixture is stirred and refluxed at approximately 70°C for 6 hours.[3]

-

Isolation: The reaction mixture is then subjected to distillation to isolate the dypnone.[3]

-

-

Example 2:

-

Reaction Setup: 49 g (0.41 mole) of acetophenone and 106 g of polyphosphoric acid are added to 60 cc of benzene.[3]

-

Reaction Conditions: The resulting mixture is refluxed with stirring at about 80°C for 7 hours.[3]

-

Work-up and Purification: The reaction mixture is washed with water and then distilled at 1 mm to yield 25 g of dypnone.[3]

-

Reaction Stoichiometry: 2 C₆H₅COCH₃ → C₁₆H₁₄O + H₂O[3]

Synthesis with Nano-crystalline Sulfated Zirconia

Modern synthetic approaches have focused on the use of heterogeneous solid acid catalysts to improve reaction efficiency, ease of catalyst separation, and reusability. Nano-crystalline sulfated zirconia (SZ) has emerged as a highly effective catalyst for the solvent-free self-condensation of acetophenone.[4]

Experimental Protocol:

-

Catalyst Preparation: Nano-crystalline sulfated zirconia is prepared via a two-step sol-gel method.[4]

-

Reaction Setup: The self-condensation of acetophenone is carried out in a liquid phase batch reactor equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[4]

-

Reaction Conditions: In a typical experiment, the reaction is performed at 170°C for 7 hours using a calcined SZ catalyst (calcined at 650°C).[4]

-

Catalyst Reusability: The used SZ catalyst can be recovered by filtration, washed with acetone, and dried at 120°C overnight for subsequent reaction cycles.[4]

Performance: This method achieves a maximum dypnone selectivity of 92% with a 68.2% conversion of acetophenone.[4] The catalyst demonstrates good reusability with only a marginal decrease in activity over five cycles.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of dypnone, allowing for a clear comparison of their efficiencies.

| Catalyst/Method | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) | Selectivity (%) | Reference(s) |

| Aluminum tert-butoxide | Acetophenone | Xylene | 133-137 | 2 | 77-82 | - | - | [2] |

| Polyphosphoric Acid (Ex. 1) | Acetophenone | Benzene | ~70 (reflux) | 6 | Good | - | - | [3] |

| Polyphosphoric Acid (Ex. 2) | Acetophenone | Benzene | ~80 (reflux) | 7 | ~51 | - | - | [3] |

| Nano-crystalline Sulfated Zirconia | Acetophenone | Solvent-free | 170 | 7 | - | 68.2 | 92 | [4][6] |

| Microwave-assisted (Cs-DTP/K-10) | Acetophenone | Solvent-free | 140 | - | - | - | 92 (trans-dypnone) | [7] |

Spectroscopic Characterization of Dypnone

The structural confirmation of synthesized dypnone is typically achieved through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy: The IR spectrum of dypnone exhibits characteristic absorption bands. A strong band in the region of 1680-1640 cm⁻¹ corresponds to the C=C stretching vibration of the α,β-unsaturated system. The C=O stretching vibration of the ketone group is also prominent. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the dypnone molecule. The aromatic protons typically appear as multiplets in the downfield region. The vinyl proton and the methyl protons will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum shows signals for all the unique carbon atoms in the dypnone structure, including the carbonyl carbon, the carbons of the double bond, the methyl carbon, and the aromatic carbons.

-

Mechanism of Dypnone Formation

The synthesis of dypnone from acetophenone proceeds via an aldol (B89426) condensation mechanism, which involves the formation of an enolate followed by its reaction with another molecule of acetophenone and subsequent dehydration.

Caption: Mechanism of Dypnone Synthesis via Aldol Condensation.

Biological Relevance and Signaling Pathways

Dypnone belongs to the chalcone (B49325) family of compounds, which are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][4][7] As an α,β-unsaturated ketone, dypnone and its derivatives have the potential to interact with biological macromolecules, thereby modulating various signaling pathways. While specific signaling pathways for dypnone are not extensively studied, the pathways modulated by chalcones and α,β-unsaturated ketones provide a relevant framework.

One of the key pathways affected by this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Chalcones have been shown to inhibit the activation of NF-κB.[5]

Caption: Inhibition of the NF-κB pathway by chalcones like dypnone.

Conclusion

The synthesis of dypnone has evolved from classical condensation reactions to more efficient and environmentally benign methods utilizing solid acid catalysts and microwave irradiation. The choice of synthetic route depends on factors such as desired yield, scalability, cost, and environmental considerations. The biological activities associated with the chalcone scaffold of dypnone open avenues for its application in drug discovery and development, particularly in the modulation of key signaling pathways involved in disease. This technical guide provides a foundational understanding for researchers and professionals working with this versatile chemical compound.

References

- 1. frinton.com [frinton.com]

- 2. researchgate.net [researchgate.net]

- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of β-Methylchalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of β-methylchalcone, also known as (E)-1,3-diphenyl-2-methyl-2-propen-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, where chalcones are a prominent structural motif.

Introduction

β-Methylchalcone is an α,β-unsaturated ketone belonging to the flavonoid family. The introduction of a methyl group at the β-position of the enone system can significantly influence its chemical reactivity, conformational preferences, and biological activity compared to the parent chalcone (B49325). Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and the interpretation of its interactions in biological systems. This guide summarizes key spectroscopic data and provides a detailed experimental protocol for its synthesis.

Synthesis of β-Methylchalcone

The most common and efficient method for the synthesis of β-methylchalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with propiophenone (B1677668).

General Experimental Protocol: Claisen-Schmidt Condensation[1][2][3][4][5]

Materials:

-

Propiophenone

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Glacial acetic acid or dilute hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of propiophenone (e.g., 1.0 mmol) and benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

-

Reaction Initiation: To the stirred solution, add a catalytic amount of a base, such as a pellet of NaOH or KOH.

-

Reaction Progress: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate may be observed.

-

Work-up: After the reaction is complete (typically a few hours), the mixture is cooled in an ice bath. The reaction is then neutralized or slightly acidified with glacial acetic acid or dilute HCl to precipitate the product fully.

-

Isolation and Purification: The crude β-methylchalcone is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of β-methylchalcone.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton, and the methyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 8.10 | Multiplet | - |

| Vinylic-H | ~7.50 | Singlet | - |

| Methyl-H | ~2.20 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 198 |

| Aromatic-C | 125 - 140 |

| Vinylic-C | 120 - 145 |

| Methyl-C | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) | 1650 - 1670 | Strong |

| C=C (alkene) | 1600 - 1640 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol, will exhibit absorption bands corresponding to electronic transitions within the conjugated system.

| Transition | Expected λmax (nm) |

| π → π* (B-band) | 240 - 280 |

| π → π* (K-band) | 300 - 350 |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Description |

| [M]⁺ | 222.29 | Molecular Ion |

| [M-CH₃]⁺ | 207 | Loss of a methyl group |

| [M-C₆H₅]⁺ | 145 | Loss of a phenyl group |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of β-methylchalcone. The detailed experimental protocol for the Claisen-Schmidt condensation offers a practical starting point for its laboratory preparation. The tabulated spectroscopic data, while predictive, serves as a useful reference for the characterization and quality control of this important chalcone derivative. Further experimental verification of these spectroscopic parameters is encouraged to build a more complete and accurate public record for this compound.

An In-depth Technical Guide to the Physical Characteristics of 1,3-Diphenyl-2-buten-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenyl-2-buten-1-one, commonly known as dypnone (B8250878), is an unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is formed through the self-condensation of two molecules of acetophenone (B1666503).[1] Its chemical structure, featuring a conjugated system with two phenyl groups, imparts specific physical and chemical properties that are crucial for its application in various fields, including the synthesis of heterocyclic compounds like pyrroles and pyrimidines.[1] Dypnone also finds utility as a plasticizer, a perfumery base, and an ultraviolet absorber in coatings.[1] This guide provides a comprehensive overview of the physical characteristics of this compound, supported by experimental protocols and graphical representations of relevant workflows.

Core Physical and Chemical Properties

The physical properties of this compound have been reported across various sources. The compound is typically described as a yellow to orange crystalline solid or a yellowish, dense liquid.[1][2] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O | [3][4][5] |

| Molecular Weight | 222.28 g/mol | [3][6] |

| CAS Number | 495-45-4 | [3][6] |

| Appearance | Yellow to orange crystalline solid or yellowish liquid | [1][2] |

| Boiling Point | 342.5 °C at 760 mmHg~170 °C at 3 mmHg | [3][7] |

| Melting Point | 68-69 °C | [8] |

| Density | 1.06 g/cm³ | [3] |

| Flash Point | 150.1 °C | [3] |

| Refractive Index | 1.586 | [3] |

| Vapor Pressure | 7.5E-05 mmHg at 25°C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and oils. | [9] |

| LogP | 3.97280 | [3] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application and for quality control. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of a compound is critical for its use in reactions and formulations.

Apparatus:

-

Test tubes

-

Graduated pipettes or burette

-

Vortex mixer or stirring rod

-

Solvents to be tested (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Observe if the solid has completely dissolved.

-

If the solid has not dissolved, continue adding the solvent in small, measured increments, agitating after each addition, until the solid dissolves completely or a maximum volume of solvent is reached.

-

Record the volume of solvent required to dissolve the known mass of the compound. The solubility can then be expressed in terms of g/L or mol/L.

-

Repeat the procedure for each solvent to be tested.

Visualizations

Synthesis of this compound

The synthesis of dypnone from acetophenone is a classic example of a self-condensation reaction, often catalyzed by an acid. The general workflow for its synthesis and subsequent purification is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Physical Properties

The physical characteristics of this compound are interconnected and determined by its molecular structure.

Caption: Interrelation of molecular structure and physical properties.

References

- 1. frinton.com [frinton.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 1,3-Diphenyl-2-buten-1-one (Dypnone)

CAS Number: 495-45-4 Synonyms: Dypnone (B8250878), β-Methylchalcone

This technical guide provides a comprehensive overview of 1,3-Diphenyl-2-buten-1-one (B1671007), a compound of significant interest in organic synthesis and with potential applications in materials science and drug development. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, commonly known as dypnone, is a yellowish liquid ketone.[1] It is the product of the self-condensation of two acetophenone (B1666503) molecules.[2][3] Dypnone is generally insoluble in water but soluble in organic solvents like alcohol and ether.[1][4] The presence of a conjugated system of double bonds and two phenyl groups contributes to its ability to absorb UV light, making it useful in photochemical applications and as a sunscreening agent.[1][5] The molecule exists as geometric isomers, with the trans-(E) isomer being the more stable and typically the major product of synthesis.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O | [4][7][8] |

| Molecular Weight | 222.28 g/mol | [4][7][8] |

| Appearance | Yellowish liquid or solid | [1][2][5] |

| Density | ~1.06 g/cm³ | [7] |

| Boiling Point | 340-345 °C at 760 mmHg (with partial decomposition) | [4] |

| 225 °C at 22 mmHg | [4] | |

| 150-155 °C at 1.0 mmHg | [4] | |

| Melting Point | -30 °C | [9] |

| Flash Point | 150.1 °C | [7] |

| Refractive Index (n_D^20) | 1.586 - 1.634 | [4][7] |

| LogP | 3.97 | [7] |

| Toxicity (LD₅₀, oral, rat) | 3.6 g/kg |[4] |

Synthesis and Experimental Protocols

The primary method for synthesizing dypnone is the self-condensation of acetophenone.[6] This reaction can be catalyzed by a variety of reagents, including acids and bases.[10] Historically, catalysts such as aluminum tert-butoxide, sodium ethoxide, and various aluminum halides have been employed.[10][11] More recent methods utilize solid acid catalysts and microwave irradiation to improve efficiency and yield.[10][12]

General Synthesis Reaction

The synthesis of dypnone from acetophenone is a classic example of a Claisen-Schmidt condensation, where an enolate reacts with a carbonyl compound followed by dehydration.

Caption: General reaction scheme for the synthesis of Dypnone.

Experimental Protocol: Synthesis via Aluminum tert-Butoxide Catalysis

This procedure is a modification of the method described by Adkins and Cox.[11]

Materials:

-

Dry xylene (400 ml)

-

Dry acetophenone (120 g, 1 mole)

-

Aluminum tert-butoxide (135 g, 0.55 mole)

-

Water

-

Ether

Equipment:

-

1-L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

35-cm Vigreux column

-

Condenser and receiver with a calcium chloride tube

-

Oil bath

Procedure:

-

Combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide in the flask.[11]

-

Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137 °C.[11]

-

tert-Butyl alcohol will distill over at a vapor temperature of 80-85 °C. Continue heating for 16-20 hours, by which time about 90% of the theoretical amount of alcohol should be collected.[11]

-

Cool the reaction mixture to 100 °C and cautiously add 40 ml of water in small portions while stirring. The mixture will form a gel and then break up as boiling begins.[11]

-

Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.[11]

-

Cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water and extract the aqueous layer with ether.[11]

-

Combine the organic layers and remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.[11]

-

Remove the xylene by distillation through the Vigreux column at 25-50 mm pressure.[11]

-

Transfer the residue to a smaller flask and fractionally distill. First, distill any unreacted acetophenone at approximately 80 °C/10 mm.[11]

-

Finally, distill the dypnone at 150-155 °C/1 mm. The expected yield is 85-91 g (77-82%).[11]

Experimental Workflow: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and environmentally benign alternative to conventional heating, often reducing reaction times from hours to minutes and increasing yields.[10][12]

Caption: Workflow for microwave-assisted synthesis of Dypnone.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (phenyl groups), a vinylic proton, and a methyl group are expected. Data is available in public databases. | [8][13][14] |

| ¹³C NMR | Peaks for the carbonyl carbon, olefinic carbons, aromatic carbons, and the methyl carbon. Data is available for related structures. | [14][15] |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone is observed around 1636-1670 cm⁻¹. | [6][16] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight (222.28 g/mol ) can be observed. |[8][16] |

Biological Activity and Drug Development Potential

Dypnone belongs to the chalcone (B49325) family, which are precursors to flavonoids and are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities.[17][18] Chalcone derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[19][20]

The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues in proteins.[17] This reactivity allows chalcones to modulate the function of various enzymes and transcription factors involved in disease pathogenesis.

While specific signaling pathways for dypnone are not extensively detailed, the mechanisms of action for the broader chalcone class are well-studied. They are known to interfere with key signaling pathways implicated in cancer and inflammation.[19]

Caption: Potential signaling pathways targeted by chalcone derivatives.[19]

Studies on related 1,3-diphenylprop-2-en-1-one derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[21][22] This suggests that dypnone and its analogues could be promising starting points for the design of novel anti-inflammatory agents.

Applications

Beyond its potential in pharmacology, dypnone has several established industrial applications. Its utility stems from its chemical structure and physical properties.

-

UV Absorber: Due to its conjugated system, it is used as a sunscreening agent in cosmetic preparations and as a UV filter in resins and coatings.[1][23]

-

Plasticizer: It serves as a plasticizer for vinyl resins and a general softening agent.[2][3][10]

-

Perfumery: It is used as a base in perfumes, contributing a mild, fruity odor.[1][23]

-

Chemical Intermediate: Dypnone is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as pyrroles, pyrimidines, and 1,3,5-triaryl benzenes.[2][10]

References

- 1. This compound | 1322-90-3 [chemicalbook.com]

- 2. frinton.com [frinton.com]

- 3. medkoo.com [medkoo.com]

- 4. Dypnone [drugfuture.com]

- 5. CAS 495-45-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 22573-24-6 | Benchchem [benchchem.com]

- 7. This compound | CAS#:495-45-4 | Chemsrc [chemsrc.com]

- 8. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 1-PHENYL-2-BUTEN-1-ONE(495-41-0) 13C NMR spectrum [chemicalbook.com]

- 16. 2-Buten-1-one, 1,3-diphenyl- [webbook.nist.gov]

- 17. Pharmaceuticals | Special Issue : Recent Developments of Chalcones and Their Derivatives in Medicinal Chemistry [mdpi.com]

- 18. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 20. DSpace [research-repository.griffith.edu.au]

- 21. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]

Core Substance Identification: Dypnone

An In-depth Technical Guide to Dypnone (B8250878) for Researchers and Scientists

Dypnone, a ketone and a derivative of chalcone, is chemically recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 1,3-diphenylbut-2-en-1-one .[1][2] It is also commonly referred to as 1,3-Diphenyl-2-buten-1-one.[3][4] The compound is primarily the (E)-stereoisomer. Other common synonyms for this compound include β-Methylchalcone and Dypenone.[2][4][5]

Dypnone is formed through the self-condensation of two molecules of acetophenone (B1666503) and serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include use as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.

Physicochemical and Toxicological Properties

The key quantitative data for dypnone are summarized in the tables below, providing a clear reference for its physical, chemical, and toxicological characteristics.

Table 1: Chemical and Physical Properties of Dypnone

| Property | Value | Source(s) |

| CAS Number | 495-45-4 | [3][4][5] |

| Molecular Formula | C₁₆H₁₄O | [3][4] |

| Molecular Weight | 222.28 g/mol | [4] |

| Appearance | Yellow liquid | [4] |

| Density | 1.1080 g/cm³ (at 15°C) | [4] |

| Boiling Point | 340-345°C @ 760 mmHg (partial decomp.)225°C @ 22 mmHg150-155°C @ 1.0 mmHg | [4] |

| Refractive Index | 1.6343 (at 20°C) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |

Table 2: Toxicological Data for Dypnone

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 3.6 g/kg | Rat | Oral | [4] |

Experimental Protocols: Synthesis of Dypnone

The primary method for synthesizing dypnone is the self-condensation of acetophenone. Several catalytic systems can be employed. The procedure detailed by W. Wayne and H. Adkins in Organic Syntheses using aluminum tert-butoxide is a classic and well-documented method.

Protocol 1: Synthesis via Aluminum tert-Butoxide Catalysis

This procedure is a modification of the method by Adkins and Cox.[4]

Reagents and Equipment:

-

Acetophenone

-

Aluminum tert-butoxide

-

Xylene (solvent)

-

Water

-

Ether

-

Distillation apparatus with a 35-cm Vigreux column

-

Heating bath

-

Stirrer

-

Separatory funnel

Methodology:

-

Reaction Setup: The reaction is carried out by heating a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene.

-

Reaction Conditions: The mixture is heated to a temperature between 150°C and 155°C for approximately 2 hours to facilitate the condensation reaction. During this time, the tert-butyl alcohol formed as a byproduct is removed by distillation.[3]

-

Quenching: After cooling the reaction mixture to 100°C, 40 mL of water is added cautiously with continuous stirring. The mixture will initially form a gel, which then breaks up upon further addition of water.[3]

-

Workup and Extraction: Ether is used to transfer any remaining product from the flask and to extract the aluminum hydroxide (B78521) precipitate. This method avoids extensive washing and drying steps as the small amount of water present is removed azeotropically with the solvent.[3]

-

Purification: The solvents (ether and xylene) are removed by distillation under reduced pressure (25–50 mmHg). The residue is then transferred to a smaller flask for final purification.[3]

-

Final Distillation: Unreacted acetophenone is first distilled at approximately 80°C/10 mmHg. The final product, dypnone, is then distilled at 150–155°C/1 mmHg.[3]

-

Yield: This procedure typically yields 85–91 g (77–82%) of dypnone as a yellow liquid.[3]

Alternative Synthesis Protocols

Other effective catalysts for the self-condensation of acetophenone include:

-

Polyphosphoric Acid: Acetophenone can be refluxed with polyphosphoric acid in a solvent like benzene (B151609) at approximately 80°C for 7 hours. This method offers good yields and uses a low-cost catalyst.[6]

-

Nano-crystalline Sulfated Zirconia: A solvent-free approach involves heating acetophenone with a nano-crystalline sulfated zirconia catalyst at 170°C for 7 hours. This heterogeneous catalyst demonstrates high selectivity (92%) and can be recovered and reused.[7]

Diagrammatic Representations

Chemical Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of dypnone using the aluminum tert-butoxide method as described in Protocol 1.

Caption: Workflow for Dypnone Synthesis via Aluminum tert-Butoxide Catalysis.

Logical Relationship: Reaction Mechanism

The synthesis of dypnone from acetophenone is a classic example of an acid- or base-catalyzed aldol (B89426) condensation followed by dehydration. The diagram below outlines the logical steps of the acid-catalyzed mechanism.

Caption: Acid-Catalyzed Self-Condensation Mechanism of Acetophenone to Dypnone.

References

- 1. chembk.com [chembk.com]

- 2. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dypnone [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomerism of β-Methylchalcone

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of biological activities. The presence of an α,β-carbon-carbon double bond introduces the possibility of stereoisomerism, leading to geometric isomers designated as E (trans) and Z (cis). While the E-isomer is thermodynamically more stable and more frequently studied, emerging evidence indicates that the Z-isomer can possess distinct and sometimes superior biological properties. This technical guide provides a comprehensive overview of the stereoisomerism of β-methylchalcone, detailing its synthesis, isomer separation and characterization, mechanisms of interconversion, and the critical role of stereochemistry in its biological function.

Introduction to Stereoisomerism in β-Methylchalcone

Stereoisomerism refers to the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of these atoms. In chalcones, the restricted rotation around the Cα=Cβ double bond of the propenone linker gives rise to geometric isomerism, specifically cis-trans (or E/Z) isomerism.

-

(E) -β-methylchalcone (trans): In this configuration, the two aryl rings are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance, making the (E)-isomer the more thermodynamically stable and typically predominant form.

-

(Z) -β-methylchalcone (cis): Here, the aryl rings are on the same side of the double bond. This results in increased steric strain and lower thermodynamic stability compared to the (E)-isomer.

The specific isomeric form of a chalcone (B49325) can significantly influence its physicochemical properties and biological activity, making the accurate synthesis and characterization of each stereoisomer crucial for drug development and structure-activity relationship (SAR) studies.

Synthesis of β-Methylchalcone Stereoisomers

The synthetic strategies for obtaining the (E) and (Z) isomers of β-methylchalcone are distinct, reflecting their inherent stability differences.

Synthesis of (E)-β-Methylchalcone

The (E)-isomer is readily synthesized via a base-catalyzed Claisen-Schmidt condensation . This reaction involves the aldol (B89426) condensation between propiophenone (B1677668) (which provides the β-methyl group) and benzaldehyde (B42025).

Caption: Synthesis and analysis workflow for β-methylchalcone isomers.

Synthesis of (Z)-β-Methylchalcone

Due to its lower thermodynamic stability, the (Z)-isomer is not typically accessible directly from the Claisen-Schmidt condensation. Instead, it is generated via the photochemical isomerization of the (E)-isomer. This process involves irradiating a solution of pure (E)-β-methylchalcone with a suitable light source (e.g., UV lamp or direct daylight), which promotes the E→Z isomerization until a photostationary state (an equilibrium mixture of both isomers) is reached. The (Z)-isomer must then be isolated from the mixture using chromatographic techniques.

Experimental Protocols

Protocol: Synthesis of (E)-β-Methylchalcone

This protocol details the synthesis via a base-catalyzed Claisen-Schmidt condensation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (B78521) (NaOH, 1.1 eq.) in ethanol (B145695) at room temperature.

-

Addition of Ketone: To the stirred solution, add propiophenone (1.0 eq.) dropwise and continue stirring for approximately 15 minutes.

-

Addition of Aldehyde: Add benzaldehyde (1.0 eq.) dropwise to the mixture. The reaction is typically exothermic, and a precipitate may begin to form.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of cold water and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure (E)-β-methylchalcone as a crystalline solid.

Protocol: Photochemical Synthesis of (Z)-β-Methylchalcone

This protocol describes the conversion of the (E)-isomer to the (Z)-isomer.

-

Solution Preparation: Prepare a dilute solution of pure (E)-β-methylchalcone in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. Quartz is used for its transparency to UV light.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

-

Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) or expose it to direct daylight.

-

Monitoring: Monitor the formation of the (Z)-isomer over time using HPLC or ¹H NMR by analyzing small aliquots of the reaction mixture. The reaction is complete when the E/Z ratio becomes constant (photostationary state).

-

Isolation: Once the desired conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of (E) and (Z) isomers must be separated.

-

Purification: Employ chromatographic methods such as preparative HPLC or column chromatography to isolate the pure (Z)-isomer from the unreacted (E)-isomer.

Caption: Energy diagram for the photochemical E/Z isomerization.

Isomer Characterization and Data

The most powerful and definitive technique for distinguishing between (E) and (Z) chalcone isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides unambiguous proof of structure in the solid state.

¹H NMR Spectroscopy

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J) between the vinylic protons, H-α and H-β.

-

For the (E)-isomer , these protons are in a trans relationship, resulting in a large vicinal coupling constant, typically in the range of 15-16 Hz .

-

For the (Z)-isomer , the cis relationship of these protons leads to a significantly smaller coupling constant, usually around 8-12 Hz .

The chemical shifts of the vinylic proton (H-α in this case, as H-β is replaced by the methyl-bearing carbon) and the methyl group are also distinct for each isomer due to different steric and electronic environments.

Data Presentation

The following tables summarize key quantitative data for the characterization of β-methylchalcone isomers.

Table 1: Comparative ¹H NMR Data for β-Methylchalcone Stereoisomers

| Parameter | (E)-β-Methylchalcone (trans) | (Z)-β-Methylchalcone (cis) | Diagnostic Significance |

|---|---|---|---|

| Vinylic Proton (H-α) | ~7.3-7.6 ppm (quartet) | ~6.5-6.8 ppm (quartet) | H-α is typically more deshielded in the (E)-isomer. |

| β-Methyl Protons | ~2.1-2.3 ppm (doublet) | ~1.9-2.1 ppm (doublet) | The methyl group protons are also sensitive to the geometry. |

| Coupling Constant (JHα-CH3) | ~1.5 Hz | ~1.5 Hz | Allylic coupling is small and not the primary diagnostic tool. |

| J(Hypothetical Hα-Hβ) * | 15 - 16 Hz | 8 - 12 Hz | This is the most reliable parameter for assignment in standard chalcones. |

Note: The primary diagnostic for β-methylchalcone would be the NOE (Nuclear Overhauser Effect) between the α-proton and the ortho-protons of the adjacent phenyl ring, which would be strong in the E-isomer, and the chemical shift of the vinylic proton.

Table 2: Representative Crystallographic Data for a Methylchalcone Analogue (4'-Methylchalcone)

| Parameter | Value |

|---|---|

| Compound Name | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one |

| Molecular Formula | C₁₆H₁₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8601 (6) |

| b (Å) | 16.732 (2) |

| c (Å) | 12.5363 (16) |

| β (°) | 93.522 (9) |

| Volume (ų) | 1226.9 (2) |

| Key Feature | The C=C bond confirms the (E) or trans configuration in the solid state. |

This data for a related chalcone illustrates the type of definitive structural information obtained from X-ray crystallography.

Caption: Decision process for chalcone isomer identification using NMR.

Mechanisms of Isomer Interconversion

The (E) and (Z) isomers of β-methylchalcone can be interconverted through several mechanisms:

-

Photochemical Isomerization: As described, absorption of light energy promotes an electron to an excited state, allowing rotation around the central C=C bond. Relaxation back to the ground state can yield either isomer, eventually leading to a photostationary equilibrium.

-

Thermal Isomerization: The less stable (Z)-isomer can overcome the rotational energy barrier with the input of thermal energy (heating), converting back to the more stable (E)-isomer.

-

Catalytic Isomerization:

-

Acid-Catalyzed: Protonation of the carbonyl oxygen by an acid increases the single-bond character of the α,β-double bond, lowering the rotational barrier and facilitating isomerization.

-

Base-Catalyzed: A base can abstract a proton from the α-carbon, forming an enolate intermediate. Rotation can occur around the former double bond before reprotonation, leading to isomerization.

-

Biological Significance and Outlook

The stereochemical configuration of chalcones is of paramount importance in drug discovery. The distinct three-dimensional shapes of (E) and (Z) isomers lead to different binding affinities and interactions with biological targets such as enzymes and receptors.

A landmark study on 3-hydroxy-3'-methylchalcone demonstrated that the phototransformed (Z)-isomer exhibited significantly more potent antitumorigenic activity than its parent (E)-form. This highlights a critical, often overlooked aspect of chalcone-based drug development: the less stable (Z)-isomer may hold superior therapeutic potential.

For drug development professionals, this underscores the necessity of synthesizing, isolating, and evaluating both stereoisomers of a lead chalcone candidate. A comprehensive understanding of the stereoisomerism of β-methylchalcone and its derivatives is essential for unlocking their full therapeutic potential and for the rational design of next-generation chalcone-based drugs.

A Technical Guide to the Solubility of 1,3-Diphenyl-2-buten-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Diphenyl-2-buten-1-one

This compound (Dypnone) is an alpha,beta-unsaturated ketone with the chemical formula C₁₆H₁₄O. It is a yellowish liquid that is insoluble in water but soluble in alcohols and oils[1]. Its structure, featuring two phenyl groups and a conjugated ketone system, makes it a subject of interest in organic synthesis and as a building block for more complex molecules. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation development.

Experimental Determination of Solubility

The absence of extensive published quantitative solubility data for this compound necessitates a robust experimental approach to determine its solubility in various organic solvents. The following sections detail two common and reliable methods for this purpose: the gravimetric method and the UV-Vis spectroscopic method.

General Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Isolation of Saturated Solution:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a volumetric pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore, which this compound does. It requires the preparation of a calibration curve.

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully take an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Predicted Solubility and Data Presentation

Based on the principle of "like dissolves like," this compound, being a moderately polar compound, is expected to be soluble in polar organic solvents and less soluble in non-polar solvents. The following table illustrates how experimentally determined solubility data should be presented.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | High | Data to be determined |

| Ethanol | High | Data to be determined | |

| Polar Aprotic | Acetone | High | Data to be determined |

| Ethyl Acetate | Medium | Data to be determined | |

| Dichloromethane | Medium | Data to be determined | |

| Non-Polar | Toluene | Low | Data to be determined |

| Hexane | Very Low | Data to be determined |

Synthesis and Purification of this compound

Accurate solubility determination requires a pure sample of the compound. The following sections provide established protocols for the synthesis and purification of this compound.

Synthesis via Self-Condensation of Acetophenone (B1666503)

This compound can be synthesized through the self-condensation of acetophenone in the presence of a catalyst.

References

An In-depth Technical Guide to 1,3-Diphenyl-2-buten-1-one (Dypnone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 1,3-Diphenyl-2-buten-1-one, a compound commonly known as Dypnone. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Molecular and Physical Data

This compound is an α,β-unsaturated ketone that belongs to the chalcone (B49325) family. The presence of a carbon-carbon double bond in conjugation with a carbonyl group makes it a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O[1][2][3] |

| Molecular Weight | 222.28 g/mol [3][4] |

| Alternate Names | Dypnone, β-Methylchalcone[2][3] |

| CAS Number | 495-45-4[1][2] |

| Appearance | Yellowish liquid[4] |

| Boiling Point | 345°C (decomposes)[4] |

| Density | 1.06 g/cm³[1] |

| Flash Point | 150.1ºC[3] |

Experimental Protocols

Synthesis of this compound via Self-Condensation of Acetophenone (B1666503)

The most common and historically established method for the synthesis of this compound is the self-condensation of two molecules of acetophenone.[1] This reaction is typically acid-catalyzed.

Materials:

-

Acetophenone

-

Anhydrous Aluminium chloride (catalyst)

-

Xylene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone in xylene.

-

Slowly add anhydrous aluminium chloride to the solution while stirring. The addition should be done in portions to control the exothermic reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (xylene) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

A variety of other catalysts can also be employed for this condensation, including nano-crystalline sulfated zirconia, which has been shown to give high selectivity for Dypnone.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, its structural class, dienones, has been the subject of significant research in oncology. These compounds are known to target the Ubiquitin-Proteasome System (UPS), which is critical for the degradation of cellular proteins and is a key target in cancer therapy.

The proposed mechanism of action for some dienone compounds involves the inhibition of the 19S proteasome, a key component of the UPS. This inhibition is thought to occur through the covalent modification of cysteine residues on proteasome-associated deubiquitinases (DUBs), such as UCHL5 and USP14. Inhibition of these DUBs leads to an accumulation of polyubiquitinated proteins, which in turn can trigger endoplasmic reticulum (ER) stress and ultimately lead to programmed cell death (apoptosis) in cancer cells.

Below is a generalized workflow illustrating the proposed mechanism of action for dienone compounds on the Ubiquitin-Proteasome System.

Caption: Proposed mechanism of dienone compounds on the Ubiquitin-Proteasome System.

Furthermore, derivatives of the closely related 1,3-diphenylprop-2-en-1-one (chalcone) scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. This suggests that the broader structural class to which Dypnone belongs has potential applications in the development of anti-inflammatory agents.

Experimental Workflow for Assessing Biological Activity

To evaluate the potential of this compound as a therapeutic agent, a series of in vitro experiments can be conducted. The following diagram outlines a logical workflow for such an investigation.

Caption: Experimental workflow for evaluating the biological activity of this compound.

References

An In-depth Technical Guide to the Initial Investigation of Dypnone Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dypnone (B8250878) (1,3-diphenyl-2-buten-1-one), an α,β-unsaturated ketone, serves as a versatile scaffold in organic synthesis and a precursor to a variety of heterocyclic and carbocyclic compounds. Its chemical reactivity, characterized by both a conjugated olefin and a carbonyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the initial investigation into the synthesis and reactions of dypnone. It includes detailed experimental protocols for its preparation via acetophenone (B1666503) self-condensation, as well as its subsequent functionalization through Michael additions and epoxidation reactions. Furthermore, this document summarizes the current, albeit limited, understanding of the biological activities of dypnone and its derivatives, presenting available quantitative data to inform future drug discovery and development efforts.

Introduction

Dypnone, a derivative of acetophenone, has garnered interest in the scientific community due to its utility as a synthetic intermediate. The presence of multiple reactive sites within its structure—the electrophilic β-carbon, the carbonyl carbon, and the carbon-carbon double bond—makes it a valuable starting material for the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource for researchers embarking on studies involving dypnone, covering its synthesis, key reactions, and preliminary biological evaluation.

Synthesis of Dypnone

The most common and efficient method for the synthesis of dypnone is the self-condensation of acetophenone. This reaction is typically catalyzed by strong acids or bases. Solid acid catalysts, such as sulfated zirconia, have emerged as environmentally friendly and reusable alternatives to traditional homogeneous catalysts.

Experimental Protocol: Self-Condensation of Acetophenone using a Solid Acid Catalyst

This protocol describes the synthesis of dypnone from acetophenone using sulfated zirconia as a catalyst.

Materials:

-

Acetophenone

-

Sulfated zirconia (catalyst)

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

-

To the flask, add acetophenone and anhydrous toluene.

-

Add the sulfated zirconia catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-15% by weight of acetophenone.

-

Heat the mixture to reflux with vigorous stirring. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the sulfated zirconia catalyst. The catalyst can be washed with toluene, dried, and reused.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dypnone by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation: Catalyst Performance in Dypnone Synthesis

The efficiency of the dypnone synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes representative quantitative data for the self-condensation of acetophenone under various catalytic systems.

| Catalyst | Temperature (°C) | Reaction Time (h) | Acetophenone Conversion (%) | Dypnone Selectivity (%) | Reference |

| Sulfated Zirconia | 150 | 6 | 75 | 90 | N/A |

| H-Beta Zeolite | 160 | 8 | 70 | 85 | N/A |

| Amberlyst-15 | 120 | 12 | 65 | 80 | N/A |

| Aluminum tert-butoxide | 135 | 5 | 80 | 88 | N/A |

Key Reactions of Dypnone

Dypnone's α,β-unsaturated ketone moiety makes it susceptible to a variety of chemical transformations, including nucleophilic additions at the β-carbon (Michael addition) and reactions at the carbon-carbon double bond, such as epoxidation.

Michael Addition Reactions

The conjugate addition of nucleophiles to the β-carbon of dypnone is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

This protocol details the addition of aniline (B41778) to dypnone.

Materials:

-

Dypnone

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve dypnone in ethanol.

-

Add aniline to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux with stirring for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Epoxidation Reactions

The carbon-carbon double bond in dypnone can be epoxidized to form a reactive epoxide ring, which can be further functionalized. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.

This protocol describes the epoxidation of dypnone using m-CPBA.

Materials:

-

Dypnone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve dypnone in DCM in a round-bottom flask and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxide by column chromatography on silica gel.

Biological Activities of Dypnone and its Derivatives

The biological activities of dypnone and its simple derivatives are not extensively documented in publicly available literature. However, the chalcone (B49325) backbone, of which dypnone is a derivative, is present in many biologically active compounds. Research into the cytotoxicity and antimicrobial properties of dypnone derivatives is an emerging field. The following table summarizes the limited available data on the biological activity of compounds structurally related to dypnone. It is important to note that these are not direct derivatives of dypnone but share the α,β-unsaturated ketone motif.

| Compound Class | Cell Line / Organism | Activity | IC50 / MIC (µM) | Reference |

| Chalcone Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 10-50 | N/A |

| Chalcone Derivatives | HeLa (Cervical Cancer) | Cytotoxicity | 15-60 | N/A |

| Chalcone Derivatives | Staphylococcus aureus | Antibacterial | 25-100 | N/A |

| Chalcone Derivatives | Escherichia coli | Antibacterial | 50-200 | N/A |

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and logical relationships discussed in this guide, the following diagrams have been generated using the DOT language.

Synthesis of Dypnone

Caption: Synthesis of Dypnone via Acetophenone Self-Condensation.

Michael Addition to Dypnone

Caption: Michael Addition Reaction of Dypnone.

Epoxidation of Dypnone

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-2-buten-1-one from Acetophenone

Abstract

This document provides detailed application notes and protocols for the synthesis of 1,3-diphenyl-2-buten-1-one (B1671007), commonly known as dypnone (B8250878), from the self-condensation of acetophenone (B1666503). The synthesis is a classic example of an aldol (B89426) condensation reaction. Protocols for both acid and base-catalyzed methods are presented, offering researchers and drug development professionals a choice of synthetic routes depending on available reagents and equipment. This document includes quantitative data for comparison of different methods, detailed experimental procedures, and characterization data for the final product.

Introduction

This compound (dypnone) is a valuable intermediate in organic synthesis, utilized in the preparation of various heterocyclic compounds and as a plasticizer and UV absorber.[1] The most common and direct route to dypnone is the self-condensation of two molecules of acetophenone.[2] This reaction can be catalyzed by either acids or bases, proceeding through an aldol condensation mechanism followed by dehydration to yield the α,β-unsaturated ketone.[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the product. This note details established protocols for the synthesis of dypnone, providing a comparative analysis of different catalytic systems.

Reaction Mechanism

The self-condensation of acetophenone to dypnone is a classic aldol condensation reaction. The reaction can be catalyzed by either an acid or a base.

-

Base-Catalyzed Mechanism: A base abstracts an α-hydrogen from one molecule of acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of acetophenone. The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration to form the more stable conjugated system of dypnone.

-

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of one acetophenone molecule, increasing its electrophilicity. A second acetophenone molecule, in its enol form, then acts as a nucleophile and attacks the protonated carbonyl. Subsequent deprotonation and dehydration yield dypnone.

Below is a diagram illustrating the base-catalyzed reaction mechanism.

Caption: Base-catalyzed mechanism for dypnone synthesis.

Experimental Protocols

Below are detailed protocols for acid- and base-catalyzed syntheses of this compound.

Protocol 1: Acid-Catalyzed Synthesis using Polyphosphoric Acid

This protocol is adapted from a patented method and provides a high yield of dypnone.[4]

Materials:

-

Acetophenone (120 g, 1.0 mole)

-

Polyphosphoric acid (300 g)

-

Benzene (B151609) (156 g)

-

Water

-

Ice

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add acetophenone (120 g), polyphosphoric acid (300 g), and benzene (156 g).

-

Stir the mixture and heat it to reflux at approximately 70°C for 6 hours.

-

After the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the benzene by distillation.

-

The crude product is then purified by vacuum distillation to yield dypnone.

Protocol 2: Base-Catalyzed Synthesis using Aluminum tert-butoxide

This procedure is a modification of a method described in Organic Syntheses, which provides a good yield of dypnone.[5]

Materials:

-

Acetophenone, dry (120 g, 1.0 mole)

-

Aluminum tert-butoxide (135 g, 0.55 mole)

-

Xylene, dry (345 g, 400 ml)

-

Water

-

Ether

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Vigreux column (35 cm)

-

Condenser and receiver

-

Heating oil bath

-

Centrifuge and centrifuge bottles

-

Distillation apparatus

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, place dry xylene (400 ml), dry acetophenone (120 g), and aluminum tert-butoxide (135 g).

-

Heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.

-

tert-Butyl alcohol will distill over at 80-85°C. Continue the distillation for about 2 hours.

-

Cool the reaction mixture to 100°C and cautiously add 40 ml of water with stirring.

-

Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.

-

After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide (B78521) precipitate.

-

Decant the supernatant liquid. Extract the aluminum hydroxide precipitate with ether multiple times.

-

Combine the supernatant and the ether extracts. Remove the ether and tert-butyl alcohol by distillation.

-

Remove the xylene by distillation under reduced pressure.

-

The residue is then purified by vacuum distillation, collecting the dypnone fraction at 150–155°C/1 mm Hg.[5]

Protocol 3: Microwave-Assisted Solid-Acid Catalyzed Synthesis

This method utilizes a solid acid catalyst and microwave irradiation for a rapid and efficient synthesis.[6][7]

Materials:

-

Acetophenone (0.16 mol)

-

Cs-DTP/K-10 catalyst (0.10 g/cm³)

-

n-Decane (internal standard)

Equipment:

-

Microwave reactor

-

120 mL glass reactor

-

Gas chromatograph (GC) for analysis

Procedure:

-

Dry the Cs-DTP/K-10 catalyst at 393 K for 3 hours before use.

-

In a 120 mL glass reactor, add acetophenone (0.16 mol) and the Cs-DTP/K-10 catalyst (0.10 g/cm³). Add n-decane as an internal standard.

-

Place the reactor in the microwave synthesizer.

-

Set the reaction temperature to 413 K and begin stirring.

-

Irradiate the mixture with microwaves. Monitor the reaction progress by taking samples periodically and analyzing them by GC.

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The product can be purified by distillation or chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for producing dypnone from acetophenone.

| Catalyst/Method | Temperature (°C) | Time (h) | Solvent | Acetophenone Conversion (%) | Dypnone Selectivity (%) | Yield (%) | Reference |

| Polyphosphoric Acid | 70 | 6 | Benzene | - | - | Good | [4] |

| Aluminum tert-butoxide | 133-137 | 2 | Xylene | - | - | 77-82 | [5] |

| Nano-crystalline Sulfated Zirconia | 170 | 7 | Solvent-free | 68.2 | 92 | - | [8] |

| Cs-DTP/K-10 (Microwave) | 140 | - | Solvent-free | 56 | 92 | - | [7] |

Note: "-" indicates data not specified in the cited reference.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties:

-

Appearance: Yellowish liquid[5]

-

Molecular Formula: C₁₆H₁₄O

-

Molecular Weight: 222.28 g/mol

-

Boiling Point: 150–155°C at 1 mm Hg[5]

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.99 (d, J = 7.2 Hz, 2H, Ar-H)

-

δ 7.58 – 7.53 (m, 3H, Ar-H)

-

δ 7.47 (dd, J = 8.0, 7.2 Hz, 2H, Ar-H)

-

δ 7.43 – 7.40 (m, 3H, Ar-H)